molecular formula C8H13N3O3 B3151584 Tert-butyl ((1,3,4-oxadiazol-2-yl)methyl)carbamate CAS No. 716329-43-0

Tert-butyl ((1,3,4-oxadiazol-2-yl)methyl)carbamate

Cat. No.: B3151584
CAS No.: 716329-43-0
M. Wt: 199.21
InChI Key: JDIYWHCPRORNMQ-UHFFFAOYSA-N
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Description

Overview of 1,3,4-Oxadiazole (B1194373) Heterocycles in Contemporary Organic Synthesis

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif is a prominent pharmacophore in medicinal chemistry due to its diverse pharmacological activities. vulcanchem.comresearchgate.netluxembourg-bio.com Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. jetir.orgijcr.info The stability of the 1,3,4-oxadiazole ring to metabolic degradation and its ability to participate in hydrogen bonding and other non-covalent interactions contribute to its prevalence in drug discovery programs.

The synthesis of the 1,3,4-oxadiazole core can be achieved through various methods, with the most common being the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of acylhydrazones. These synthetic strategies allow for the introduction of a wide range of substituents at the 2- and 5-positions of the oxadiazole ring, enabling the modulation of the molecule's physicochemical properties and biological activity.

Table 1: Selected Biological Activities of 1,3,4-Oxadiazole Derivatives

Biological Activity Description
Antimicrobial Effective against a variety of bacterial and fungal strains. jetir.org
Anticancer Shows potential in the development of new anticancer drugs. ijcr.info
Anti-inflammatory Exhibits properties that can help in managing inflammation.

| Antiviral | Some derivatives have shown activity against various viruses. ijcr.info |

Significance of the tert-Butyl Carbamate (B1207046) (Boc) Protecting Group in Amine Chemistry

The tert-butyl carbamate (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. Its popularity stems from its ease of introduction, stability under a wide range of reaction conditions (including basic, nucleophilic, and reductive environments), and facile removal under mild acidic conditions. This orthogonality to other common protecting groups makes it an invaluable tool in multistep syntheses, particularly in peptide and heterocyclic chemistry.

The introduction of the Boc group is typically achieved by treating an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The deprotection is most commonly carried out using strong acids like trifluoroacetic acid (TFA), which cleaves the carbamate to release the free amine, carbon dioxide, and tert-butyl cation.

Table 2: Key Features of the Boc Protecting Group

Feature Description
Ease of Introduction Readily introduced using di-tert-butyl dicarbonate (Boc₂O).
Stability Stable to a wide range of reagents and reaction conditions.
Mild Cleavage Can be removed under mild acidic conditions.

| Orthogonality | Compatible with other common protecting groups. |

Contextualization of Tert-butyl ((1,3,4-oxadiazol-2-yl)methyl)carbamate within Advanced Heterocyclic Chemistry

This compound serves as a key building block in the synthesis of more elaborate heterocyclic systems. The presence of the Boc-protected aminomethyl group at the 2-position of the 1,3,4-oxadiazole ring provides a handle for further functionalization. Following the deprotection of the Boc group, the resulting primary amine can be engaged in a variety of chemical transformations, such as acylation, alkylation, or condensation reactions, to introduce new structural motifs.

The utility of this compound lies in its ability to act as a scaffold for the construction of libraries of 1,3,4-oxadiazole derivatives. By varying the substituents at the 5-position of the oxadiazole ring and by elaborating the aminomethyl group at the 2-position, a diverse range of molecules can be synthesized for screening in drug discovery and materials science applications. The combination of the biologically active 1,3,4-oxadiazole core with the synthetically versatile Boc-protected amine makes this compound a valuable asset in the toolkit of the modern organic chemist.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(1,3,4-oxadiazol-2-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O3/c1-8(2,3)14-7(12)9-4-6-11-10-5-13-6/h5H,4H2,1-3H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDIYWHCPRORNMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NN=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of Oxadiazole Carbamate Systems

Reactivity Profiles of the 1,3,4-Oxadiazole (B1194373) Ring System

The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms. Its chemical behavior is significantly influenced by the arrangement and electronegativity of these heteroatoms, which dictates its aromatic character and reactivity towards various chemical reagents.

The 1,3,4-oxadiazole ring is classified as an aromatic heterocycle. However, the replacement of two carbon-hydrogen (=CH) groups in furan (B31954) with two electron-withdrawing, pyridine-type nitrogen atoms (-N=) substantially reduces the ring's aromaticity. rroij.com This diminished aromatic character means the ring can exhibit reactivity akin to a conjugated diene system. rroij.com The presence of two electronegative nitrogen atoms deactivates the ring, making it electron-deficient, a key factor that governs its reaction pathways. chemicalbook.com This electron deficiency is evidenced by the downfield chemical shift of the C2 and C5 protons in the ¹H NMR spectrum of the parent 1,3,4-oxadiazole, which appear at approximately 8.73 ppm. chemicalbook.com The entire ring system can act as an electron-withdrawing group, which in turn influences the reactivity of any attached substituents. mdpi.com

The reduced aromaticity and electron-deficient nature make the 1,3,4-oxadiazole ring susceptible to certain transformations. For instance, under specific conditions, the ring can be converted to other five-membered heterocycles. Treatment with hydrazine (B178648) hydrate (B1144303) can convert 1,3,4-oxadiazoles into triazolamines, while reaction with thiourea (B124793) can transform the oxadiazole ring into a thiadiazole ring. mdpi.com

The electron-deficient nature of the 1,3,4-oxadiazole ring profoundly impacts its reactivity towards electrophiles and nucleophiles.

Electrophilic Reactivity: Electrophilic substitution at the carbon atoms (C2 and C5) of the 1,3,4-oxadiazole ring is exceedingly difficult. rroij.com This is due to the low electron density at these positions, caused by the strong electron-withdrawing effect of the adjacent pyridine-like nitrogen atoms. rroij.comchemicalbook.com Consequently, electrophilic substitution reactions on the oxadiazole ring itself are unusual. chemicalbook.com However, if the ring is substituted with electron-releasing groups, electrophilic attack may occur at the ring nitrogen atoms (N3 and N4). rroij.com More commonly, electrophilic substitution takes place on an aryl group attached to the oxadiazole ring, rather than on the heterocyclic ring itself. chemicalbook.com

Nucleophilic Reactivity: The low electron density at the C2 and C5 positions makes them susceptible to nucleophilic attack. rroij.comchemicalbook.com Nucleophilic substitution reactions can occur if a suitable leaving group is present at these positions. chemicalbook.com However, nucleophilic attack on the 1,3,4-oxadiazole ring often leads to ring cleavage, a common reaction pathway for this system. rroij.comchemicalbook.com The ring is generally more stable and resistant to nucleophilic attack when substituted with one or more aryl groups. rroij.com This inherent reactivity towards nucleophiles can present challenges when performing reactions under acidic or basic conditions, which may catalyze ring-opening. rroij.com

Table 1: Reactivity Profile of the 1,3,4-Oxadiazole Ring
Reaction TypeReactivity at Ring Carbons (C2, C5)Reactivity at Ring Nitrogens (N3, N4)Governing FactorsTypical Outcome
Electrophilic Substitution Very low/Difficult rroij.comchemicalbook.comPossible with electron-donating substituents rroij.comLow electron density due to electronegative N atoms. chemicalbook.comSubstitution on aryl substituents is favored. chemicalbook.com
Nucleophilic Attack Favored rroij.comchemicalbook.comNot favoredHigh positive charge density at C2/C5.Substitution (with leaving group) or Ring Cleavage. rroij.comchemicalbook.comchemicalbook.com

Chemical Stability and Transformations of the Carbamate (B1207046) Linkage

The carbamate group (also known as a urethane) is a key functional moiety with structural features of both an ester and an amide. acs.orgnih.gov This hybrid nature imparts significant chemical stability and unique conformational properties to molecules containing this linkage.

Carbamates are generally recognized for their excellent chemical and proteolytic stability. acs.orgnih.gov They are significantly more resistant to hydrolysis than esters and are often employed as metabolically stable bioisosteres for amide bonds in drug design. nih.govnih.gov This stability arises from the resonance between the nitrogen lone pair and the carbonyl group, which strengthens the C-N bond. nih.gov While the hydrolytic stability of carbamates can be influenced by their specific structure and the reaction conditions, they can be engineered to be stable across a wide pH range, from acidic to alkaline conditions. zacharyhhouston.comresearchgate.net

A defining characteristic of the carbamate functionality is its ability to impose conformational restriction on a molecule. acs.orgnih.gov This is a direct result of the delocalization of the nitrogen's non-bonded electrons into the carbonyl group, which imparts a partial double-bond character to the C–N bond. nih.gov This "amide resonance" restricts free rotation around the C–N bond, making the carbamate linkage relatively planar. nih.gov

This restricted rotation can lead to the existence of distinct rotational isomers (rotamers), often referred to as syn/anti or cis/trans conformers. nih.govchemrxiv.org The energy barrier for rotation around the carbamate C-N bond is approximately 3-4 kcal/mol lower than that of typical amides. acs.org The energy difference between the conformers is often small (around 1-1.5 kcal/mol), which can result in a mixture of isomers being present in solution. nih.govnih.gov This equilibrium can be influenced by factors such as steric effects of the substituents, solvent, pH, and intra- or intermolecular hydrogen bonding. nih.gov This ability to lock or influence the molecular conformation is a powerful tool in medicinal chemistry and drug design, as it allows for the precise orientation of functional groups for interaction with biological targets. acs.orgnih.gov

Table 2: Properties of the Carbamate Linkage
PropertyDescriptionUnderlying CauseImplication in Molecular Design
Chemical Stability Generally high resistance to chemical and proteolytic hydrolysis. acs.orgnih.govAmide-ester hybrid character; resonance stabilization. nih.govUsed as a stable surrogate for amide or ester bonds. nih.gov
Conformational Restriction Limited rotation around the C-N bond, leading to planar geometry. acs.orgnih.govPartial double-bond character from amide resonance. nih.govControls molecular shape and orientation of substituents. acs.org
Rotational Isomers Can exist as a mixture of stable syn and anti (or cis/trans) conformers. nih.govchemrxiv.orgRelatively low energy barrier to rotation compared to amides. acs.orgActs as a "conformational switch" influencing biological activity. nih.gov

Computational and Theoretical Studies on Oxadiazole Carbamate Systems

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of molecular systems. These methods are used to determine the optimal geometry of a molecule and to describe its electronic properties, which are key to its reactivity and spectroscopic behavior.

Density Functional Theory (DFT) has become a standard method for studying 1,3,4-oxadiazole (B1194373) derivatives due to its balance of accuracy and computational cost. mdpi.comnahrainuniv.edu.iq This approach is used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By finding the minimum energy conformation, researchers can predict the molecule's shape, which is essential for understanding its biological activity and physical properties. nih.gov

DFT calculations, often employing hybrid functionals like Becke-3-Parameter-Lee-Yang-Parr (B3LYP) with various basis sets (e.g., SVP or 6-311++G(2d,2p)), provide detailed information about the electronic structure. mdpi.comnahrainuniv.edu.iq These calculations can reveal the distribution of electrons within the molecule, identify regions of high or low electron density, and predict molecular properties such as dipole moment and polarizability. mdpi.com The results from DFT studies are crucial for rationalizing the stability and reactivity of oxadiazole-containing compounds. nih.govresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov In donor-acceptor (D-A) type molecules, the distribution of HOMO and LUMO densities can signify the occurrence of intramolecular charge transfer (ICT), where electron density moves from the donor part (HOMO) to the acceptor part (LUMO) upon electronic excitation. researchgate.netrsc.org This phenomenon is vital for understanding the photophysical properties of these compounds. researchgate.net

Table 1: Representative Frontier Orbital Energies for Substituted 1,3,4-Oxadiazole Derivatives

Compound DerivativeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Phenyl-substituted-6.8-1.55.3
Nitro-substituted-7.5-2.84.7
Amine-substituted-6.2-1.15.1

Note: This table contains illustrative data for different classes of 1,3,4-oxadiazole derivatives to demonstrate typical energy ranges. Actual values vary with specific molecular structures and computational methods.

Theoretical vibrational analysis is a valuable tool for interpreting experimental spectroscopic data, such as that from infrared (IR) and Raman spectroscopy. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. nahrainuniv.edu.iqscilit.com By comparing the computed vibrational spectrum with the experimental one, researchers can confirm the molecular structure and assign specific spectral bands to the vibrations of particular functional groups. nih.gov This comparative analysis helps to validate the optimized geometry obtained from the calculations and provides a deeper understanding of the molecule's dynamic behavior. scilit.com

Advanced Molecular Modeling and Interaction Studies

Beyond the electronic structure of a single molecule, computational modeling can elucidate the fine details of its geometry and how it interacts with other molecules. These studies are essential for understanding the properties of materials and the behavior of molecules in biological systems.

Table 2: Comparison of Calculated and Experimental Bond Lengths for a 1,3,4-Oxadiazole Ring

BondCalculated Bond Length (Å)Experimental Bond Length (Å)
O1-C21.371.36
C2-N31.301.31
N3-N41.411.40
N4-C51.301.31
C5-O11.371.36

Note: This table presents typical bond lengths for the 1,3,4-oxadiazole ring to illustrate the agreement between theoretical calculations and experimental results.

Non-covalent interactions are crucial in determining the supramolecular assembly and crystal packing of molecules. rsc.org In the solid state, 1,3,4-oxadiazole derivatives often exhibit a network of weak intermolecular interactions, such as C-H···N and C-H···π interactions. rsc.orgresearchgate.net Computational techniques, including DFT calculations combined with Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis, can identify and characterize these interactions. rsc.orgnih.gov These studies reveal how molecules recognize and arrange themselves in a crystal lattice, which is fundamental for crystal engineering and materials design. rsc.orgnih.gov The nitrogen atoms in the oxadiazole ring frequently act as hydrogen bond acceptors, playing a significant role in the formation of specific structural motifs. rsc.org

Applications of Tert Butyl 1,3,4 Oxadiazol 2 Yl Methyl Carbamate As a Chemical Building Block

Role in the Construction of Complex Heterocyclic Scaffolds

The bifunctional nature of tert-butyl ((1,3,4-oxadiazol-2-yl)methyl)carbamate makes it a key component in the construction of elaborate molecular architectures. The 1,3,4-oxadiazole (B1194373) ring provides a rigid, planar scaffold that can be strategically substituted at the 5-position, while the Boc-protected aminomethyl group at the 2-position offers a site for future elaboration. researchgate.net

Integration into Multi-Component Synthesis Strategies

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step, enhancing efficiency and reducing waste. researchgate.net While direct participation of this compound in MCRs is not extensively documented, its constituent functional groups are archetypal reactants in well-known MCRs.

Upon deprotection of the Boc group, the resulting 2-(aminomethyl)-1,3,4-oxadiazole can serve as the amine component in isocyanide-based MCRs such as the Ugi or Groebke-Blackburn-Bienaymé (GBB) reactions. nih.govnih.govresearchgate.net

Ugi Reaction: This four-component reaction combines an amine, a carboxylic acid, an aldehyde (or ketone), and an isocyanide to form an α-acylamino amide. By using a deprotected derivative of the title compound as the amine input, complex peptide-like scaffolds decorated with a 1,3,4-oxadiazole ring could be rapidly assembled. nih.govmdpi.com

Groebke-Blackburn-Bienaymé (GBB) Reaction: This three-component reaction between an amidine, an aldehyde, and an isocyanide is used to synthesize fused imidazo-heterocycles. nih.govresearchgate.netbeilstein-journals.org If the amine of the deprotected building block were converted to an amidine, it could participate in this reaction to generate novel, complex heterocyclic systems.

The strategic use of this building block in MCRs would allow for the rapid generation of libraries of diverse compounds centered around the stable 1,3,4-oxadiazole core, which is a highly desirable strategy in drug discovery. researchgate.net

Development of Novel Chemical Entities through Functionalization of the Core Structure

The true utility of this compound as a building block is demonstrated by the diverse ways its core structure can be functionalized. Synthetic routes often involve the initial construction of a 5-substituted-1,3,4-oxadiazole ring, followed by manipulation of the side chains.

A prominent strategy involves the synthesis of 5-mercapto-1,3,4-oxadiazole intermediates. This is typically achieved by reacting a Boc-protected amino acid hydrazide with carbon disulfide in the presence of a base like potassium hydroxide (B78521). ijcr.info The resulting thiol group at the 5-position is a versatile handle for introducing a wide array of substituents via nucleophilic substitution reactions with various alkyl or aryl halides. This approach has been successfully used to synthesize a range of 5-(alkylthio)- and 5-(benzylthio)-1,3,4-oxadiazole derivatives. ijcr.info

The table below summarizes the synthesis of several novel compounds starting from a closely related precursor, tert-butyl (S)-(5-mercapto-1,3,4-oxadiazol-2-yl)(phenyl)methylcarbamate, highlighting the versatility of the thiol group for functionalization.

CompoundAlkyl/Aryl Halide ReagentYield (%)Physical StateReference
tert-butyl((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)(phenyl)methyl)carbamate4-Fluoro benzyl (B1604629) chloride95White Solid ijcr.info
tert-butyl((5-(benzylthio)-1,3,4-oxadiazol-2-yl)(phenyl)methyl)carbamateBenzyl bromide92Colorless Liquid ijcr.info
tert-butyl((5-(propylthio)-1,3,4-oxadiazol-2-yl)(phenyl)methyl)carbamatePropyl iodide95White Solid ijcr.info
tert-butyl((5-((3-fluoro-5-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)(phenyl)methyl)carbamate3-Fluoro-5-(trifluoromethyl)benzyl bromide95White Crystalline Solid ijcr.info

Beyond functionalization at the 5-position, the Boc-protected amine provides another critical point for modification. As mentioned, acidic hydrolysis removes the protecting group, yielding a primary amine that can be acylated, alkylated, or used in other nitrogen-centered reactions to build out the molecular structure. evitachem.com This dual reactivity at two distinct positions of the core structure underscores the value of this compound as a foundational element for creating novel and complex chemical entities.

Q & A

Basic: What are the common synthetic routes for tert-butyl ((1,3,4-oxadiazol-2-yl)methyl)carbamate?

Methodological Answer:
The synthesis typically involves cyclization of a Boc-protected intermediate. For example:

  • Step 1: React N-Boc glycine with thiosemicarbazide or hydrazine derivatives to form a semicarbazide intermediate .
  • Step 2: Cyclize the intermediate under dehydrating conditions (e.g., using POCl₃, PCl₃, or carbodiimides) to form the 1,3,4-oxadiazole ring .
  • Step 3: Purify via column chromatography (e.g., silica gel, eluting with 40–50% EtOAc/hexane) to isolate the product .
    Key reagents: Boc-protected amines, cyclizing agents, and polar aprotic solvents (e.g., THF, DCM). Yield optimization often requires temperature control (e.g., reflux for 2–12 hours) .

Advanced: How can researchers address discrepancies in NMR data when synthesizing oxadiazole-containing carbamates?

Methodological Answer:
Discrepancies often arise from regioisomerism or tautomeric equilibria. To resolve:

  • Comparative Analysis: Match observed 1H^1H and 13C^{13}C NMR shifts with literature values (e.g., tert-butyl oxadiazole derivatives show characteristic carbamate C=O peaks at ~155 ppm in 13C^{13}C NMR) .
  • 2D NMR Techniques: Use HSQC and HMBC to confirm connectivity between the oxadiazole ring and the carbamate group .
  • Computational Validation: Employ DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts for proposed structures and compare with experimental data .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^1H, 13C^{13}C, and DEPT-135 NMR confirm structural integrity (e.g., tert-butyl group protons at ~1.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+^+ peaks with <3 ppm error) .
  • HPLC: Monitor purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: What strategies optimize the regioselectivity of 1,3,4-oxadiazole formation in carbamate derivatives?

Methodological Answer:
Regioselectivity is influenced by:

  • Substrate Design: Use electron-withdrawing groups (e.g., trifluoromethyl) on precursors to direct cyclization .
  • Catalytic Control: Employ Lewis acids (e.g., ZnCl₂) to stabilize transition states favoring 1,3,4-oxadiazole over 1,2,4-oxadiazole isomers .
  • Solvent Effects: Polar solvents (e.g., DMF) enhance cyclization efficiency by stabilizing ionic intermediates .
    Example: Substituting thiosemicarbazide for semicarbazide shifts selectivity toward 1,3,4-oxadiazole (yield: 31% vs. 60% for thiadiazoles) .

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

  • Storage Conditions: Keep at 2–8°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis of the carbamate group .
  • Handling: Use desiccants (e.g., silica gel) in storage areas to minimize moisture absorption, which can degrade the oxadiazole ring .

Advanced: How can tert-butyl carbamate derivatives be functionalized for bioconjugation studies?

Methodological Answer:

  • Thiol-Reactive Modifications: Introduce maleimide or pyridyl disulfide groups via nucleophilic substitution (e.g., react with tert-butyl oxadiazole intermediates in THF/DIPEA) .
  • Click Chemistry: Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append fluorophores or PEG chains to the oxadiazole ring .
  • Enzymatic Conjugation: Employ transglutaminase or sortase-mediated ligation for site-specific protein labeling, leveraging the carbamate’s stability in physiological conditions .

Basic: What are the key considerations for scaling up synthesis in academic labs?

Methodological Answer:

  • Solvent Selection: Replace volatile solvents (e.g., DCM) with greener alternatives (e.g., cyclopentyl methyl ether) for safer large-scale reactions .
  • Purification: Transition from column chromatography to recrystallization (e.g., using EtOAc/hexane mixtures) for higher yields (>50%) .
  • Safety Protocols: Implement Schlenk lines for moisture-sensitive steps and monitor exothermic reactions with inline IR spectroscopy .

Advanced: How can computational modeling guide the design of oxadiazole-carbamate hybrids with enhanced bioactivity?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes with hydrophobic active sites) .
  • QSAR Analysis: Correlate substituent electronegativity (e.g., trifluoromethyl vs. methoxy) with inhibitory constants (Ki_i) to prioritize synthetic targets .
  • MD Simulations: Assess conformational stability of the oxadiazole ring in aqueous vs. lipid environments to optimize pharmacokinetics .

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Tert-butyl ((1,3,4-oxadiazol-2-yl)methyl)carbamate
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